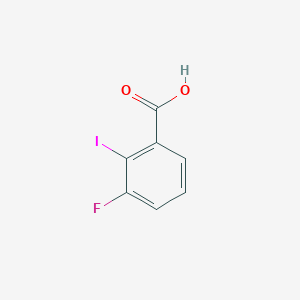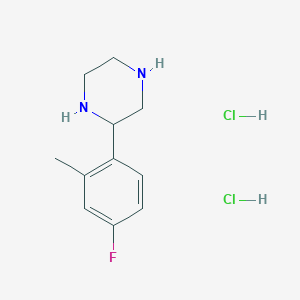![molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5](/img/structure/B1322240.png)
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of a piperazine ring fused to an oxazolo-pyridine moiety, making it a unique structure in the realm of organic chemistry .
作用機序
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity and inhibit BuChE , suggesting potential targets.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Related compounds have demonstrated antimicrobial activity and BuChE inhibitory activities , suggesting potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex heterocycles . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and application purposes.
化学反応の分析
Types of Reactions
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups into the molecule .
科学的研究の応用
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antiviral properties.
Fused Pyridine Derivatives: These compounds, such as furopyridine derivatives, are known for their anti-inflammatory and anticoagulant activities.
Uniqueness
What sets 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine apart is its unique structure, which combines the piperazine ring with the oxazolo-pyridine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJTRKJOCKUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)



![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)



![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
